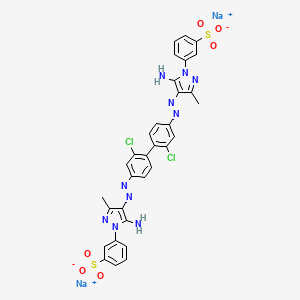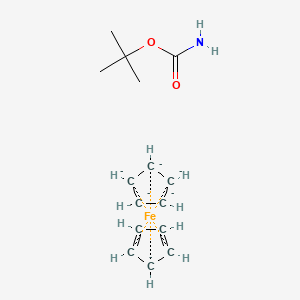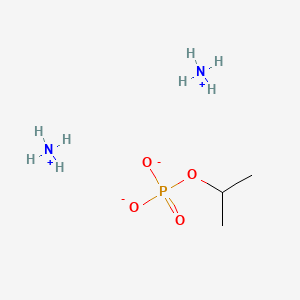
Diammonium monoisopropyl phosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diammonium isopropyl phosphate is a chemical compound that belongs to the class of ammonium phosphates. It is characterized by the presence of two ammonium ions and an isopropyl group attached to the phosphate moiety. This compound is known for its solubility in water and its applications in various fields, including agriculture, industry, and scientific research.
準備方法
Synthetic Routes and Reaction Conditions
Diammonium isopropyl phosphate can be synthesized through the reaction of isopropyl alcohol with phosphoric acid, followed by neutralization with ammonia. The reaction conditions typically involve maintaining a controlled temperature and pH to ensure the complete conversion of reactants to the desired product.
-
Reaction of Isopropyl Alcohol with Phosphoric Acid
Equation: ( \text{C}_3\text{H}_7\text{OH} + \text{H}_3\text{PO}_4 \rightarrow \text{C}_3\text{H}_7\text{PO}_4 + \text{H}_2\text{O} )
Conditions: The reaction is carried out at a temperature of around 50-60°C with continuous stirring.
-
Neutralization with Ammonia
Equation: ( \text{C}_3\text{H}_7\text{PO}_4 + 2\text{NH}_3 \rightarrow (\text{NH}_4)_2\text{C}_3\text{H}_7\text{PO}_4 )
Conditions: The neutralization is performed at room temperature, and the pH is adjusted to around 7-8.
Industrial Production Methods
In industrial settings, the production of diammonium isopropyl phosphate involves large-scale reactors where the reactants are mixed and reacted under controlled conditions. The process includes steps such as mixing, reaction, neutralization, crystallization, and drying to obtain the final product in a pure and stable form.
化学反応の分析
Types of Reactions
Diammonium isopropyl phosphate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, it can hydrolyze to form isopropyl alcohol and phosphoric acid.
Decomposition: Upon heating, it decomposes to release ammonia and isopropyl phosphate.
Substitution: It can participate in substitution reactions where the isopropyl group is replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Water, mild acidic or basic conditions.
Decomposition: Elevated temperatures (above 100°C).
Substitution: Various organic reagents under controlled conditions.
Major Products Formed
Hydrolysis: Isopropyl alcohol and phosphoric acid.
Decomposition: Ammonia and isopropyl phosphate.
Substitution: Depending on the substituent, various substituted phosphates.
科学的研究の応用
Diammonium isopropyl phosphate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Employed in biochemical assays and as a nutrient source in microbial culture media.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of fertilizers, fire retardants, and as a corrosion inhibitor.
作用機序
The mechanism of action of diammonium isopropyl phosphate involves its interaction with various molecular targets and pathways:
Phosphate Group: Acts as a source of phosphate ions, which are essential for various biochemical processes.
Ammonium Ions: Provide nitrogen, which is a crucial nutrient for plant growth and microbial metabolism.
Isopropyl Group: Modifies the solubility and reactivity of the compound, influencing its interactions with other molecules.
類似化合物との比較
Diammonium isopropyl phosphate can be compared with other similar compounds such as:
Diammonium Phosphate: Similar in providing ammonium and phosphate ions but lacks the isopropyl group.
Monoammonium Phosphate: Contains only one ammonium ion and is used primarily as a fertilizer.
Triammonium Phosphate: Contains three ammonium ions and is used in different industrial applications.
Uniqueness
The presence of the isopropyl group in diammonium isopropyl phosphate makes it unique, as it imparts distinct solubility and reactivity properties compared to other ammonium phosphates. This uniqueness allows it to be used in specialized applications where other compounds may not be suitable.
特性
CAS番号 |
68444-17-7 |
|---|---|
分子式 |
C3H15N2O4P |
分子量 |
174.14 g/mol |
IUPAC名 |
diazanium;propan-2-yl phosphate |
InChI |
InChI=1S/C3H9O4P.2H3N/c1-3(2)7-8(4,5)6;;/h3H,1-2H3,(H2,4,5,6);2*1H3 |
InChIキー |
LNKPYXHTQWMWBV-UHFFFAOYSA-N |
正規SMILES |
CC(C)OP(=O)([O-])[O-].[NH4+].[NH4+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



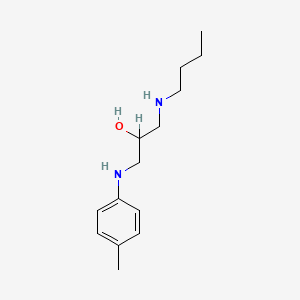
![Methyltintris[2-(decanoyloxy)ethylmercaptide]](/img/structure/B13779621.png)
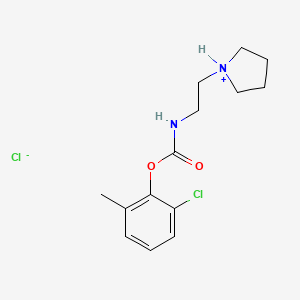
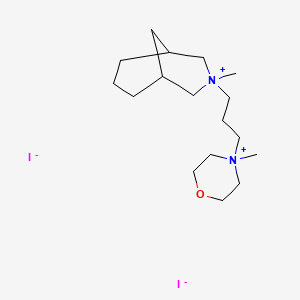
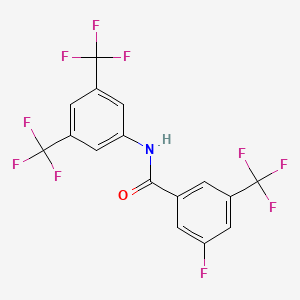


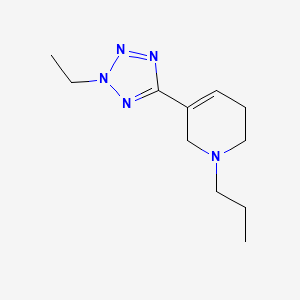
![5-[N-(1-benzylpiperidin-4-yl)-C-methylcarbonimidoyl]-6-hydroxy-1H-pyrimidine-2,4-dione](/img/structure/B13779675.png)
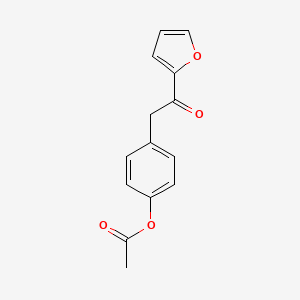
![2-Methylthieno[2,3-c]pyridin-4-ol](/img/structure/B13779708.png)
